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Compound of Interest

Compound Name: AZD2423

Cat. No.: B8103996

This technical guide provides an in-depth overview of AZD2423, a potent and selective, non-
competitive negative allosteric modulator of the C-C chemokine receptor 2 (CCR2). Developed
for the oral treatment of neuropathic pain, this document details the compound's mechanism of
action, physicochemical properties, preclinical and clinical data, and the experimental
methodologies employed in its evaluation. This guide is intended for researchers, scientists,
and professionals in the field of drug development.

Introduction to CCR2 and the CCL2/CCR2 Signaling
AXis

The C-C chemokine receptor 2 (CCR2) is a G protein-coupled receptor (GPCR) that plays a
pivotal role in the inflammatory response. Its primary ligand is the chemokine CCL2, also
known as monocyte chemoattractant protein-1 (MCP-1). The CCL2/CCR2 signaling axis is a
critical pathway for the recruitment of monocytes and macrophages to sites of inflammation and
has been implicated in the pathogenesis of various inflammatory and fibrotic diseases.[1][2][3]
Upon binding of CCL2 to CCR2, a conformational change in the receptor activates intracellular
G proteins, leading to the initiation of downstream signaling cascades. These pathways include
the PI3K/Akt, JAK/STAT, and P38/MAPK pathways, which collectively regulate gene

transcription and cellular processes such as cell survival, proliferation, cytokine production, and
migration.[1][2]

Given its central role in inflammation, the CCL2/CCR2 axis has been a key target for
therapeutic intervention in a range of diseases, including autoimmune disorders,
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atherosclerosis, and neuropathic pain.

AZD2423: Compound Profile

AZD2423 is a small molecule, orally bioavailable, non-competitive negative allosteric modulator
of CCR2. As a negative allosteric modulator, it binds to a site on the receptor distinct from the
orthosteric ligand binding site, inducing a conformational change that reduces the affinity and/or
efficacy of the endogenous ligand, CCL2.

Physicochemical Properties

The key physicochemical properties of AZD2423 are summarized in the table below.

Property Value Reference
Chemical Formula C20H29CIFNs0:2

Molecular Weight 425.93 g/mol

CAS Number 1229603-37-5

logD7.4 1.85

pKa 7.9

Solubility (pH 7.4) 13.2 uM

In Vitro Pharmacology

AZD2423 has demonstrated high potency and selectivity for the CCR2 receptor in a variety of
in vitro assays. The following table summarizes its key activity parameters.

© 2025 BenchChem. All rights reserved. 2/11 Tech Support


https://www.benchchem.com/product/b8103996?utm_src=pdf-body
https://www.benchchem.com/product/b8103996?utm_src=pdf-body
https://www.benchchem.com/product/b8103996?utm_src=pdf-body
https://www.benchchem.com/product/b8103996?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8103996?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Assay Parameter Value (nM) Reference
CCR2 Binding ICso0 2.6
CCR2 Caz* Flux ICso 1.2
CCR2 Chemotaxis ICso 4.4

MCP-1 Induced Caz+
Mobilization (THP-1 ICs0 4

cells)

MCP-1 Induced
Chemotaxis (THP-1 ICso 4

cells)

Human Whole Blood

(L-selectin shedding) (Cso L3
Rat CCR2 Caz* Flux ICso 607
CCR5 Chemotaxis ICso 316
hERG Binding ICso0 90,000

Signaling Pathways and Mechanism of Action

The interaction of AZD2423 with the CCR2 receptor modulates the downstream signaling
cascades typically activated by CCL2.
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Figure 1: CCR2 signaling pathway and the inhibitory action of AZD2423.

Experimental Protocols

While detailed, step-by-step experimental protocols for the studies on AZD2423 are not
publicly available, this section outlines the general methodologies for the key assays cited.

In Vitro Assays

e Binding Assays: These assays are designed to determine the affinity of a compound for its
target receptor. A common method involves competitive binding, where the test compound
(AZD2423) competes with a radiolabeled ligand for binding to cells or membranes
expressing the CCR2 receptor. The concentration of the test compound that inhibits 50% of
the specific binding of the radiolabeled ligand is determined as the ICso value.

e Calcium Mobilization (Ca?* Flux) Assays: CCR2 activation leads to an increase in
intracellular calcium concentration. This can be measured using calcium-sensitive
fluorescent dyes (e.g., Fura-2, Fluo-4). Cells expressing CCR2 (such as the THP-1 human
monocytic cell line) are loaded with the dye, and the change in fluorescence upon stimulation
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with CCL2 in the presence of varying concentrations of AZD2423 is measured. The ICso is
the concentration of AZD2423 that causes a 50% inhibition of the CCL2-induced calcium
signal.

Chemotaxis Assays: These assays measure the ability of a compound to inhibit the directed
migration of cells towards a chemoattractant. A typical setup uses a Boyden chamber or a
similar multi-well plate with a porous membrane. CCR2-expressing cells are placed in the
upper chamber, and CCL2 is placed in the lower chamber. The ability of AZD2423, added to
the upper chamber, to inhibit the migration of cells towards the chemoattractant is quantified
by counting the number of cells that have migrated to the lower side of the membrane. The
ICso is the concentration that inhibits cell migration by 50%.
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Figure 2: A generalized workflow for the development and evaluation of a compound like
AZD2423.

Preclinical Data
Pharmacokinetics

Pharmacokinetic parameters for AZD2423 were determined in several preclinical species.

% Free Plasma

Species Bioavailability (%) L Reference
Protein Binding

Rat 16 42
Dog 71 35
Human - 47

In Vivo Efficacy

AZD2423 demonstrated significant analgesic effects in rodent models of neuropathic pain. In a
rat model of chronic constriction injury (CCIl), AZD2423 produced a greater than 100% reversal
of mechanical hypersensitivity. The plasma and brain concentrations associated with efficacy in

these models are presented below.

Model Parameter Value (nM) Reference

Rat CCI ECso (Total Plasma) 191

ECso (Free Plasma) 33

ECso (Total Brain) 63

ECso (Free Brain) 3.8

Clinical Trials

AZD2423 was advanced into Phase lla clinical trials for the treatment of post-traumatic
neuralgia (PTN) and painful diabetic polyneuropathy (PDN).
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Study Design

Both studies were randomized, double-blind, placebo-controlled, parallel-group, multicenter
trials. Patients received once-daily oral doses of 20 mg AZD2423, 150 mg AZD2423, or
placebo for 28 days. The primary efficacy endpoint was the change in the average pain score
from baseline, as measured by a numerical rating scale (NRS).

Pharmacodynamics and Target Engagement

In both clinical trials, administration of AZD2423 led to pharmacodynamic changes consistent
with CCR2 target engagement. This was evidenced by a dose-dependent increase in plasma
levels of CCL2 and a reduction in the mean levels of circulating monocytes.

. Change in
Trial Dose Reference
Monocyte Levels

Post-traumatic
) 150 mg -30%
Neuralgia

Painful Diabetic
150 mg -27%
Polyneuropathy

Efficacy and Safety Outcomes

Despite successful target engagement, AZD2423 failed to demonstrate a significant effect on
the primary endpoint of average pain relief in both the PTN and PDN trials compared to

placebo.
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Change in NRS
Trial Treatment Group Average Pain Reference
Score

Post-traumatic

_ AZD2423 20 mg -1.54
Neuralgia
AZD2423 150 mg -1.53
Placebo -1.44
Painful Diabetic

AZD2423 20 mg -1.50

Polyneuropathy
AZD2423 150 mg -1.35
Placebo -1.61

In both studies, there were some trends toward improvement in certain secondary measures,
such as subscores of the Neuropathic Pain Symptom Inventory (NPSI), particularly with the
150 mg dose. However, these did not translate to overall clinical efficacy.

AZD2423 was found to be safe and well-tolerated, with the frequency and types of adverse
events being similar to placebo.

Summary and Conclusion

AZD2423 is a potent and selective negative allosteric modulator of the CCR2 receptor with
favorable physicochemical and pharmacokinetic properties. It demonstrated robust efficacy in
preclinical models of neuropathic pain, which supported its progression into clinical
development. However, in Phase lla clinical trials for post-traumatic neuralgia and painful
diabetic polyneuropathy, AZD2423 failed to show a significant analgesic effect despite clear
evidence of target engagement. This disconnect between preclinical efficacy and clinical
outcomes highlights the challenges in translating findings from animal models of pain to human
conditions. The development of AZD2423 for neuropathic pain was subsequently discontinued.
Nevertheless, the data gathered for AZD2423 provides valuable insights for the continued
exploration of the CCL2/CCR2 axis as a therapeutic target and for the broader field of pain
research.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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